molecular formula C5H9BrO B11755287 (1S,2R)-2-Bromo-cyclopentanol

(1S,2R)-2-Bromo-cyclopentanol

Cat. No.: B11755287
M. Wt: 165.03 g/mol
InChI Key: BQVWZYQFAVLQKE-UHNVWZDZSA-N
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Description

Contextualization within Halogenated Cycloalkanol Chemistry

Halogenated cycloalkanols, or cyclic halohydrins, are a class of organic compounds characterized by a cycloalkane skeleton bearing a halogen atom and a hydroxyl group on adjacent carbon atoms. wikipedia.org These compounds are significant intermediates in organic synthesis, primarily because of their ability to undergo a variety of chemical transformations.

The synthesis of halohydrins can be broadly achieved through two main routes:

From Alkenes: The reaction of an alkene with a halogen (like bromine or chlorine) in the presence of water is a common method for preparing halohydrins. wikipedia.orglibretexts.org This reaction proceeds via an electrophilic addition mechanism, typically resulting in an anti-addition of the halogen and hydroxyl groups. wikipedia.org For cyclic alkenes like cyclopentene (B43876), this leads to the formation of trans-halohydrins.

From Epoxides: The ring-opening of epoxides with a hydrohalic acid or a metal halide also yields halohydrins. wikipedia.org This reaction is a key industrial process for the production of certain halohydrins. wikipedia.org

The reactivity of halohydrins is dominated by the presence of the two vicinal functional groups. A key reaction is their conversion to epoxides upon treatment with a base. wikipedia.orgbyjus.com This intramolecular SN2 reaction, a variation of the Williamson ether synthesis, is a powerful tool for constructing epoxide rings. wikipedia.org Furthermore, both the hydroxyl and the halogen groups can be manipulated through oxidation, reduction, and substitution reactions, making halohydrins versatile synthetic intermediates. smolecule.com For instance, the hydroxyl group can be oxidized to a ketone, while the bromine atom can be replaced by other nucleophiles.

Significance of Chirality in Cyclic Systems

Chirality, or 'handedness', is a fundamental concept in chemistry, particularly in the context of biologically active molecules. umich.edu A molecule is chiral if it is non-superimposable on its mirror image. In (1S,2R)-2-Bromo-cyclopentanol, the carbon atoms bonded to the bromine and hydroxyl groups are both chiral centers. The rigid structure of the cyclopentane (B165970) ring fixes the spatial relationship between these two substituents, leading to distinct stereoisomers.

The significance of chirality in cyclic systems stems from the constrained conformations of the ring. Unlike acyclic molecules that can rotate freely around their carbon-carbon single bonds, the atoms in a cyclic compound have restricted movement. This conformational rigidity magnifies the impact of stereochemistry on a molecule's properties and reactivity. For instance, the trans arrangement in this compound places the bulky bromine atom and the hydroxyl group on opposite faces of the ring, which influences how the molecule interacts with other reagents and catalysts.

In the pharmaceutical and agrochemical industries, the different enantiomers of a chiral compound often exhibit vastly different biological activities. umich.edu One enantiomer might be a potent therapeutic agent, while the other could be inactive or even harmful. umich.edu Consequently, the ability to synthesize a single, desired stereoisomer—a process known as asymmetric synthesis—is of paramount importance. acs.org Chiral building blocks like this compound are therefore highly sought after for the construction of enantiomerically pure complex molecules. smolecule.com

Overview of Research Trajectories and Challenges for this compound

Research concerning this compound and related chiral cyclopentane derivatives is primarily focused on developing efficient and highly stereoselective synthetic methods and utilizing these compounds as intermediates in the synthesis of valuable target molecules.

Synthetic Challenges and Research Trajectories:

Stereocontrolled Synthesis: A major challenge is the stereocontrolled synthesis of highly substituted cyclopentanes. researchgate.netnih.gov While methods like the reaction of cyclopentene with N-bromosuccinimide (NBS) in water can produce trans-2-bromocyclopentanol (B54715), achieving high enantioselectivity to isolate the (1S,2R) isomer specifically often requires more sophisticated approaches. google.com

Enzymatic Resolution: One successful strategy to obtain enantiomerically pure halohydrins is through enzymatic resolution. lookchem.com Lipases, for example, can selectively acylate one enantiomer of a racemic mixture of 2-halocycloalkanols, allowing for the separation of the two. lookchem.com Research has shown that Burkholderia cepacia lipase (B570770) is particularly efficient for this purpose. lookchem.com

Asymmetric Catalysis: The development of catalytic asymmetric methods is a major goal in modern organic synthesis. This includes the use of chiral catalysts to direct the halogenation of alkenes or the reduction of α-halo cyclic enones. acs.orgacs.org Multienzymatic systems, combining ene-reductases and alcohol dehydrogenases, have been developed for the stereoselective reduction of cyclic enones to produce halohydrins with multiple contiguous stereocenters. acs.orgacs.org

Domino Reactions: Researchers are also exploring domino or cascade reactions to construct complex cyclopentane cores in a single step with high stereocontrol. nih.gov These reactions can efficiently generate multiple stereocenters in a highly selective manner.

Applications in Asymmetric Synthesis:

The primary research application of this compound is as a chiral building block. Its defined stereochemistry allows for its incorporation into larger molecules, transferring its chirality to the final product. It is a precursor for the synthesis of other chiral intermediates, such as (1R,2R)-2-aminocyclopentanol, which is a useful component in the synthesis of pharmaceuticals. google.com The ability to selectively manipulate the bromo and hydroxyl groups makes it a versatile starting material for creating a wide range of enantiomerically pure cyclopentane-containing compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

(1S,2R)-2-bromocyclopentan-1-ol

InChI

InChI=1S/C5H9BrO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5+/m1/s1

InChI Key

BQVWZYQFAVLQKE-UHNVWZDZSA-N

Isomeric SMILES

C1C[C@@H]([C@@H](C1)Br)O

Canonical SMILES

C1CC(C(C1)Br)O

Origin of Product

United States

Stereochemical Architecture and Isomeric Relationships of 2 Bromo Cyclopentanols

Absolute Configuration: The (1S,2R) Stereoisomer

The designation (1S,2R)-2-Bromo-cyclopentanol provides an unambiguous description of the absolute configuration at its two stereogenic centers. Following the Cahn-Ingold-Prelog (CIP) priority rules, the hydroxyl (-OH) group is attached to carbon-1, while the bromine (-Br) atom is bonded to carbon-2. rutgers.edumasterorganicchemistry.com

At the first chiral center (C1), the substituents are prioritized as follows: -OH > C2(-Br) > C5 > H. With the lowest priority substituent (hydrogen) oriented away from the viewer, the sequence from highest to lowest priority traces a counter-clockwise path, thus assigning it as 'S'.

At the second chiral center (C2), the priority order is: -Br > C1(-OH) > C3 > H. Again, with the hydrogen pointing away, the clockwise direction of the priorities from highest to lowest results in an 'R' configuration. This specific spatial arrangement is fundamental to its chemical identity and reactivity.

Enantiomeric Counterparts and Diastereomeric Relationships

The presence of two chiral centers in 2-bromocyclopentanol (B1604639) gives rise to a family of four stereoisomers, comprising enantiomeric pairs and diastereomeric sets. uomustansiriyah.edu.iq

(1R,2S)-2-Bromo-cyclopentanol: The Enantiomer

The enantiomer of this compound is (1R,2S)-2-bromo-cyclopentanol. organicchemistrytutor.com Enantiomers are non-superimposable mirror images of each other, meaning that each chiral center is inverted relative to its counterpart. rutgers.eduorganicchemistrytutor.com While they possess identical physical properties like boiling point and density in an achiral environment, they rotate plane-polarized light in equal but opposite directions. uomustansiriyah.edu.iq Their interaction with other chiral molecules is distinct, a critical consideration in stereoselective synthesis.

Diastereomeric Forms: (1S,2S)-2-Bromo-cyclopentanol and (1R,2R)-2-Bromo-cyclopentanol

Diastereomers are stereoisomers that are not mirror images of one another. organicchemistrytutor.comlibretexts.org For this compound, the diastereomers are (1S,2S)-2-bromo-cyclopentanol and (1R,2R)-2-bromo-cyclopentanol. organicchemistrytutor.com This relationship arises when one stereocenter is the same, but the other is inverted. Unlike enantiomers, diastereomers have different physical properties, such as melting points, boiling points, and solubility. uomustansiriyah.edu.iqlibretexts.org

CompoundRelationship to this compoundConfiguration at C1Configuration at C2
(1R,2S)-2-Bromo-cyclopentanolEnantiomerRS
(1S,2S)-2-Bromo-cyclopentanolDiastereomerSS
(1R,2R)-2-Bromo-cyclopentanolDiastereomerRR

cis/ trans Isomerism in the Cyclopentane (B165970) Ring

The relative orientation of the hydroxyl and bromo substituents on the cyclopentane ring defines cis and trans isomerism. In cis isomers, the substituents are on the same side of the ring, whereas in trans isomers, they are on opposite sides. ontosight.aiontosight.ai

Chiral Centers and Their Interplay in 2-Bromo-cyclopentanol Derivatives

The two chiral centers at C1 and C2 are the genesis of the four distinct stereoisomers of 2-bromocyclopentanol. youtube.com The interplay between the configurations of these two centers dictates the molecule's three-dimensional structure and its chemical personality. The relative arrangement (cis or trans) is particularly influential in determining reaction pathways. For instance, in elimination reactions, achieving an anti-periplanar conformation between a proton and the bromine leaving group is often a prerequisite, and the ability to adopt this conformation is directly linked to the cis or trans nature of the isomer.

Conformational Analysis and its Influence on Stereochemical Reactivity

The cyclopentane ring is not a flat structure; it dynamically exists in puckered conformations, primarily the "envelope" and "half-chair" forms. acs.org The substituents can occupy either pseudo-axial or pseudo-equatorial positions. The tendency for bulky groups to favor the less sterically hindered equatorial position influences the conformational equilibrium.

For trans-2-bromocyclopentanol (B54715), theoretical calculations and experimental data suggest a conformational equilibrium between diaxial and diequatorial conformers. acs.org Studies have shown that for trans-2-bromocyclopentanol, the diequatorial conformer is slightly more prevalent in solution, accounting for approximately 60% of the equilibrium mixture. acs.org This conformational preference is crucial as it can influence the molecule's reactivity. For certain reactions, the molecule may need to adopt a higher-energy conformation to achieve the necessary alignment of reacting groups. For example, intramolecular reactions like epoxide formation are highly sensitive to the conformational ability of the molecule to bring the hydroxyl and bromo groups into the correct proximity and orientation for reaction. msu.edu

Advanced Synthetic Methodologies for 1s,2r 2 Bromo Cyclopentanol and Its Stereoisomers

General Bromination Strategies for Cyclopentane (B165970) Derivatives

The introduction of a bromine atom onto a cyclopentane ring can be achieved through several fundamental reaction types. The choice of strategy depends heavily on the starting material and the desired regiochemistry and stereochemistry of the final product.

Controlled Bromination of Cyclopentanol (B49286)

Direct bromination of cyclopentanol itself to yield 2-bromo-cyclopentanol is not a straightforward one-step transformation. The reaction of alcohols with brominating agents typically leads to the substitution of the hydroxyl group to form an alkyl halide. For instance, treating cyclopentanol with reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) results in the formation of bromocyclopentane.

Achieving a 2-bromo-cyclopentanol structure from cyclopentanol would necessitate a multi-step sequence, such as a dehydration reaction to form cyclopentene (B43876), followed by one of the methods described below. This indirectness makes starting from the corresponding alkene a more common and efficient strategy for synthesizing bromohydrins.

ReagentProduct from CyclopentanolReaction Type
HBr (conc. aq)BromocyclopentaneSₙ1/Sₙ2 Substitution
PBr₃BromocyclopentaneSₙ2 Substitution
SOBr₂BromocyclopentaneSₙi (internal substitution)

Halohydrin Formation via Electrophilic Addition to Cyclopentene

A highly effective and widely used method for synthesizing 2-bromo-cyclopentanol is the electrophilic addition of bromine and a hydroxyl group across the double bond of cyclopentene. This reaction, known as halohydrin formation, occurs when an alkene is treated with a halogen in the presence of water. jove.comlibretexts.org Water acts as the nucleophile in the reaction sequence. libretexts.org

Anti-Addition Stereospecificity from Bromonium Ion Intermediates

The halohydrin formation reaction is highly stereospecific, proceeding via an anti-addition mechanism. masterorganicchemistry.comwikipedia.org This means the bromine atom and the hydroxyl group add to opposite faces of the cyclopentene ring, resulting exclusively in the trans diastereomer of 2-bromocyclopentanol (B1604639). masterorganicchemistry.com182.160.97 The formation of the cis-isomer is not observed. masterorganicchemistry.com

The mechanism responsible for this stereochemical outcome involves a key intermediate: the cyclic bromonium ion. pearson.comyoutube.comlibretexts.org

Electrophilic Attack: The π-bond of the cyclopentene double bond acts as a nucleophile, attacking the electrophilic bromine molecule (Br₂). youtube.com

Bromonium Ion Formation: A three-membered ring, the bromonium ion, is formed. In this intermediate, the bromine atom is bonded to both carbons of the original double bond, blocking one face of the ring. pearson.comyoutube.comjuliethahn.com

Nucleophilic Attack: The water molecule, acting as a nucleophile, must attack one of the carbons of the bromonium ion from the side opposite to the bromine bridge (a "back-side" attack). libretexts.orgjuliethahn.comyoutube.com

Ring Opening and Deprotonation: This nucleophilic attack opens the strained three-membered ring, leading to an oxonium ion. A final deprotonation step by another water molecule yields the neutral trans-2-bromocyclopentanol (B54715) product. jove.comorgosolver.com

This mechanistic pathway ensures that the bromine and hydroxyl groups are on opposite sides of the cyclopentane ring, defining the trans relative stereochemistry. Since the initial attack of bromine can occur on either face of the planar cyclopentene ring, the reaction produces a racemic mixture of the two trans enantiomers: (1R,2S)-2-bromocyclopentanol and (1S,2R)-2-bromocyclopentanol. jove.comlibretexts.org

Stereoselective and Diastereoselective Synthesis Approaches

Achieving a specific stereoisomer, such as (1S,2R)-2-Bromo-cyclopentanol, requires synthetic strategies that can control the stereochemical outcome of the reaction. This can be accomplished by influencing the direction of attack of the reagents.

Substrate-Controlled Stereoselectivity in Bromination

In substrate-controlled synthesis, a pre-existing stereocenter or a directing group within the starting material influences the stereochemical course of a subsequent reaction. nih.gov For the synthesis of 2-bromo-cyclopentanol derivatives, if the cyclopentene precursor is already chiral, it can lead to a diastereoselective reaction.

For example, a large substituent on the cyclopentene ring may sterically hinder one face of the double bond, directing the incoming electrophilic bromine to the less hindered face. This can lead to a preference for one of the two possible diastereomeric bromonium ions, ultimately resulting in an unequal mixture of the final bromohydrin diastereomers. This principle is a powerful tool in complex molecule synthesis for establishing new stereocenters in relation to existing ones. nih.gov

Starting Material (Conceptual)Directing InfluencePredicted Major Product Stereochemistry
Cyclopentene with a bulky group at C4Steric hindrance on one faceBromonium ion forms on the less hindered face
Cyclopentene with a hydroxyl group at C4Potential for hydrogen bonding/directing effectMay favor bromine addition syn or anti to the directing group

Diastereoselective Transformations Leading to 2-Bromo-cyclopentanol Scaffolds

A diastereoselective reaction is one in which one diastereomer of a product is formed in preference to others. The formation of trans-2-bromocyclopentanol from cyclopentene is a classic example of a highly diastereoselective transformation. chemistrysteps.com The inherent nature of the bromonium ion mechanism dictates that only the trans product is formed, making the reaction diastereospecific—a subset of diastereoselectivity where other diastereomers are not formed at all. libretexts.orgchemistrysteps.com

The high diastereoselectivity of this reaction is a direct consequence of the anti-addition mechanism. The formation of a cis product would require a syn-addition, where both the bromine and the water molecule add from the same face of the double bond, a pathway that is mechanistically forbidden due to the intermediacy of the bridged bromonium ion. masterorganicchemistry.comwikipedia.org Therefore, the synthesis of the 2-bromo-cyclopentanol scaffold via halohydrin formation provides excellent control over the relative stereochemistry of the C1-hydroxyl and C2-bromo substituents.

Enantioselective Synthesis and Chiral Resolution Techniques

Achieving high enantiomeric purity is paramount in the synthesis of chiral molecules. For this compound, several strategies can be employed, ranging from biocatalytic methods to classical chemical resolutions.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds due to the high selectivity of enzymes. Lipase-mediated kinetic resolution is a widely used method for the separation of enantiomers of racemic alcohols. This technique relies on the differential rate of reaction of the two enantiomers with an acyl donor in the presence of a lipase (B570770). One enantiomer is acylated at a much faster rate than the other, allowing for the separation of the acylated enantiomer from the unreacted enantiomer.

For the resolution of a racemic mixture of 2-bromocyclopentanol, a lipase such as Candida antarctica lipase B (CAL-B) can be employed. The enzyme selectively catalyzes the acylation of one of the enantiomers, leading to a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol. The efficiency of the resolution is dependent on several factors, including the choice of lipase, the acyl donor, the solvent, and the reaction temperature.

Table 1: Factors Influencing Lipase-Mediated Kinetic Resolution

FactorDescription
Lipase Source Different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) exhibit varying enantioselectivities for the same substrate.
Acyl Donor The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can significantly impact the reaction rate and enantioselectivity.
Solvent The reaction medium can influence the enzyme's activity and stability. Organic solvents like toluene (B28343) and ionic liquids have been used.
Temperature Temperature affects the rate of the enzymatic reaction and can also influence its enantioselectivity.

The separation of the resulting ester and the unreacted alcohol can be achieved by standard chromatographic techniques. Subsequent hydrolysis of the ester provides the other enantiomer of the alcohol.

Asymmetric catalysis provides a direct route to enantiomerically enriched products from prochiral starting materials. Chiral phase-transfer catalysis (PTC) is a versatile methodology that can be applied to a wide range of asymmetric transformations. buchler-gmbh.com This technique employs a chiral, non-racemic catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural product like a Cinchona alkaloid, to facilitate reactions between reactants in immiscible phases. buchler-gmbh.com

While direct asymmetric bromination and hydroxylation of cyclopentene under phase-transfer conditions to yield this compound is a complex transformation, the principles of chiral PTC can be applied in related synthetic steps. For instance, the enantioselective alkylation of a protected glycine (B1666218) derivative using a chiral phase-transfer catalyst has been demonstrated to be a powerful method for the synthesis of α-amino acids. nih.gov This highlights the potential of chiral PTC to control stereochemistry in various bond-forming reactions. The design of the chiral catalyst is crucial for achieving high enantioselectivity, with factors such as the steric and electronic properties of the catalyst influencing the transition state of the reaction. nih.govmdpi.com

Classical optical resolution remains a robust and widely used method for separating enantiomers. wikipedia.org This technique involves the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. wikipedia.orgtcichemicals.com Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by conventional techniques like crystallization or chromatography. researchgate.net

For the resolution of racemic 2-bromocyclopentanol, a chiral carboxylic acid can be used as a resolving agent. The alcohol reacts with the chiral acid to form a mixture of diastereomeric esters.

(±)-2-bromocyclopentanol + (R)-Chiral Acid → (1S,2R)-2-bromocyclopentyl-(R)-ester + (1R,2S)-2-bromocyclopentyl-(R)-ester

These diastereomeric esters can then be separated by fractional crystallization, exploiting their different solubilities in a given solvent. Once separated, the individual diastereomers are hydrolyzed to yield the enantiomerically pure this compound and (1R,2S)-2-bromo-cyclopentanol, respectively. The chiral resolving agent can often be recovered and reused.

Table 2: Common Chiral Resolving Agents for Alcohols

Resolving Agent TypeExamples
Chiral Carboxylic Acids Tartaric acid derivatives, mandelic acid derivatives, camphorsulfonic acid
Chiral Amines (after derivatization of the alcohol) Brucine, strychnine, (R)-1-phenylethylamine

The success of this method depends on the careful selection of the resolving agent and the crystallization solvent to maximize the difference in solubility between the diastereomers. libretexts.org

Synthetic Pathways from Precursor Molecules

The synthesis of this compound can be approached from various precursor molecules, allowing for flexibility in the synthetic design.

A key precursor for the synthesis of 2-bromocyclopentanol is 2-bromocyclopentanone (B1279250). This α-haloketone can be synthesized by the bromination of cyclopentanone. google.com The stereoselective reduction of the carbonyl group in 2-bromocyclopentanone is a critical step to obtain the desired this compound.

The reduction of prochiral ketones to chiral alcohols can be achieved with high enantioselectivity using various methods. wikipedia.org Chirally modified reducing agents, such as lithium aluminum hydride (LAH) modified with chiral ligands like BINOL, have proven effective. wikipedia.org Alternatively, catalytic methods employing chiral catalysts, such as oxazaborolidines with borane (B79455) or catecholborane, can be used. wikipedia.org

Biocatalytic reduction of α-halo ketones using carbonyl reductases (KREDs) offers a green and highly stereoselective alternative. google.comalmacgroup.com These enzymes, often used as isolated enzymes or in whole-cell systems, can reduce the ketone to the corresponding alcohol with high yield and stereoselectivity. google.comalmacgroup.com The choice of the specific ketoreductase is crucial for achieving the desired stereochemical outcome.

Table 3: Methods for Stereoselective Reduction of 2-Bromocyclopentanone

MethodReducing Agent/CatalystKey Features
Stoichiometric Reduction Chirally modified LAH (e.g., with BINOL)High enantioselectivity, requires stoichiometric amounts of the chiral modifier. wikipedia.org
Catalytic Reduction Chiral oxazaborolidine catalysts with boraneCatalytic amounts of the chiral promoter are needed. wikipedia.org
Biocatalytic Reduction Carbonyl reductases (KREDs)High stereoselectivity, mild reaction conditions, environmentally friendly. google.comalmacgroup.com

The ring-opening of epoxides provides a direct and stereospecific route to halohydrins. The reaction of cyclopentene oxide with a bromide source, such as hydrogen bromide or a metal bromide, results in the formation of 2-bromocyclopentanol. This reaction typically proceeds via an SN2 mechanism, leading to an anti-addition of the bromide and hydroxyl groups. Therefore, the use of a specific enantiomer of cyclopentene oxide will result in a specific stereoisomer of the bromohydrin. For instance, the reaction of (1R,2R)-cyclopentene oxide with a bromide source will yield this compound.

The regioselectivity of the ring-opening of substituted epoxides is an important consideration, although for the symmetrical cyclopentene oxide, this is not a factor. The reaction conditions, including the choice of the bromide source and the solvent, can influence the yield and selectivity of the reaction.

Transformations from Other Halogenated Cyclopentanol Analogues

The synthesis of the target compound, this compound, and its stereoisomers can be achieved through the chemical manipulation of other halogenated cyclopentanol precursors. These transformations often involve nucleophilic substitution reactions where one halogen is displaced by another. The stereochemical outcome of these reactions is of paramount importance, and the choice of reagents and reaction conditions dictates the configuration of the final product.

One of the most well-established methods for halogen exchange is the Finkelstein reaction. This reaction operates via an SN2 (substitution nucleophilic bimolecular) mechanism, which characteristically proceeds with an inversion of stereochemistry at the reacting center. In the context of synthesizing this compound, this implies that a precursor with the opposite configuration at the carbon bearing the leaving group would be required.

For instance, the transformation of a chloro-analogue, such as (1S,2S)-2-chloro-cyclopentanol, can theoretically yield this compound. The reaction would involve the nucleophilic attack of a bromide ion on the carbon atom bonded to the chlorine. The SN2 pathway ensures that the incoming bromide nucleophile attacks from the side opposite to the departing chloride leaving group, resulting in a complete inversion of the stereocenter.

The efficacy of the Finkelstein reaction is often enhanced by the choice of solvent and the nature of the halide salt. Acetone is a commonly employed solvent because sodium iodide and sodium bromide exhibit good solubility in it, whereas the corresponding sodium chloride is poorly soluble. This difference in solubility drives the reaction forward by precipitating the less soluble salt, effectively removing it from the equilibrium and favoring the formation of the desired product. While the classic Finkelstein reaction is primarily used for the synthesis of alkyl iodides, the principles can be extended to the synthesis of alkyl bromides from alkyl chlorides using a bromide salt.

A general representation of this transformation is depicted below:

Starting Material Reagents Product Stereochemistry
(1S,2S)-2-chloro-cyclopentanolSodium Bromide (NaBr) in AcetoneThis compoundInversion

While the theoretical basis for this transformation is sound, the practical application to cyclic halohydrins like the cyclopentanol system requires careful consideration of potential side reactions. The presence of the adjacent hydroxyl group can lead to intramolecular reactions, such as epoxide formation, particularly under basic conditions. Therefore, reaction conditions must be optimized to favor the desired intermolecular nucleophilic substitution over competing intramolecular pathways.

Detailed research findings on the direct conversion of other halogenated cyclopentanol analogues specifically to this compound are not extensively reported in readily available literature, highlighting a potential area for further synthetic exploration. However, the fundamental principles of nucleophilic substitution reactions, such as the Finkelstein reaction, provide a robust framework for designing such synthetic routes. The key to a successful transformation lies in the careful selection of the starting material with the appropriate stereochemistry, the choice of the bromide source and solvent to drive the equilibrium, and the control of reaction conditions to minimize side reactions.

Mechanistic Investigations of Reactions Involving 1s,2r 2 Bromo Cyclopentanol

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

Nucleophilic substitution at the C2 carbon, which is bonded to the bromine atom, is a primary reaction pathway for (1S,2R)-2-bromo-cyclopentanol. The mechanism and stereochemical outcome are highly dependent on whether the reaction is intermolecular or intramolecular.

When this compound is treated with an external nucleophile, it can undergo a bimolecular nucleophilic substitution (SN2) reaction. A defining characteristic of the SN2 mechanism is its stereospecificity; the reaction proceeds through a backside attack on the electrophilic carbon. libretexts.orglibretexts.org This means the nucleophile approaches the carbon atom from the side directly opposite to the leaving group (in this case, the bromide ion). youtube.com

This backside attack leads to a Walden inversion, where the configuration of the chiral center is inverted, much like an umbrella turning inside out in the wind. quora.comyoutube.com For this compound, the carbon bearing the bromine is the C2 carbon, which has an 'R' configuration. An SN2 reaction at this center will result in the formation of a product with an 'S' configuration at C2. libretexts.org

The table below illustrates the outcome of a typical SN2 reaction on this compound.

ReactantNucleophile (Nu⁻)Reaction TypeProduct Stereochemistry
This compoundCyanide (CN⁻)SN2(1S,2S)-2-Cyano-cyclopentanol
This compoundAzide (N₃⁻)SN2(1S,2S)-2-Azido-cyclopentanol
This compoundThiolate (RS⁻)SN2(1S,2S)-2-(Alkylthio)-cyclopentanol

Halohydrins can undergo an intramolecular SN2 reaction to form epoxides upon treatment with a base. In this reaction, the hydroxyl group is deprotonated to form a nucleophilic alkoxide, which then attacks the adjacent carbon bearing the halogen. organicchemistrytutor.commasterorganicchemistry.com However, this reaction is highly dependent on the stereochemistry of the starting material, as it requires the reacting groups to adopt an anti-periplanar conformation to allow for the requisite backside attack. libretexts.org

In the case of this compound, the hydroxyl group and the bromine atom are on the same side of the cyclopentane (B165970) ring (cis configuration). After deprotonation of the hydroxyl group, the resulting alkoxide is not positioned to attack the bromine-bearing carbon from the backside. A backside attack is sterically impossible because the nucleophile and the leaving group are on the same face of the ring. libretexts.org Consequently, this compound is significantly less reactive towards base-induced epoxide formation compared to its trans diastereomer, (1R,2R)-2-bromo-cyclopentanol, which can readily achieve the anti-periplanar arrangement necessary for the intramolecular SN2 displacement.

Elimination Reactions to Form Cyclopentene (B43876) Derivatives

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form cyclopentene derivatives. The predominant mechanism for this transformation is the bimolecular elimination (E2) pathway. brainly.compearson.com The E2 mechanism is a concerted process where the base abstracts a proton from a carbon adjacent to the leaving group (a β-hydrogen), and the leaving group departs simultaneously, resulting in the formation of a double bond. libretexts.org

For the E2 reaction to occur, the β-hydrogen and the bromine leaving group must be in an anti-periplanar orientation. In the cyclopentane ring of this compound, there are two β-hydrogens, at the C1 and C3 positions. The molecule can adopt conformations where a hydrogen at either C1 or C3 is anti-periplanar to the bromine at C2, allowing for elimination to proceed. The use of a strong, sterically hindered base, such as potassium tert-butoxide, favors the E2 pathway over competing substitution reactions.

The potential products of E2 elimination are:

Cyclopent-1-en-1-ol: Formed by the removal of the hydrogen at C1.

Cyclopent-2-en-1-ol: Formed by the removal of a hydrogen at C3.

Functional Group Transformations of the Hydroxyl Group

The hydroxyl group of this compound can be chemically modified through oxidation or derivatization to facilitate further reactions.

As a secondary alcohol, the hydroxyl group in this compound can be oxidized to a ketone. This transformation results in the formation of 2-bromocyclopentanone (B1279250). The stereocenter at C1 is destroyed in this process. A variety of oxidizing agents can be employed, which can be broadly categorized as "weak" or "strong," although both types yield the same ketone product from a secondary alcohol. masterorganicchemistry.com

Oxidizing Agent ClassReagent ExamplesProduct
"Weak" Oxidants Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Swern Oxidation ((COCl)₂, DMSO, Et₃N)2-Bromocyclopentanone
"Strong" Oxidants Chromic acid (H₂CrO₄, generated from CrO₃ or Na₂Cr₂O₇), Potassium permanganate (B83412) (KMnO₄)2-Bromocyclopentanone

The hydroxyl group is inherently a poor leaving group because hydroxide (B78521) (OH⁻) is a strong base. To enhance its ability to act as a leaving group in substitution or elimination reactions, it can be converted into a sulfonate ester, such as a tosylate or mesylate. masterorganicchemistry.comchemistrysteps.com This is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. chemistrysteps.com

This derivatization process does not affect the configuration of the carbon atom bearing the oxygen. masterorganicchemistry.com Therefore, the reaction of this compound with TsCl would yield (1S,2R)-2-bromocyclopentyl p-toluenesulfonate. The resulting tosylate (OTs) or mesylate (OMs) group is an excellent leaving group because its conjugate acid is a strong acid, making the sulfonate anion a stable, weak base. This derivatization makes the C1 position susceptible to nucleophilic attack or elimination reactions that would not have been possible with the original hydroxyl group.

Derivatizing AgentAbbreviationResulting Leaving Group
p-Toluenesulfonyl chlorideTsClTosylate (-OTs)
Methanesulfonyl chlorideMsClMesylate (-OMs)
Trifluoromethanesulfonyl chlorideTfClTriflate (-OTf)

Regiochemical and Stereochemical Control in Chemical Transformations

The control of regioselectivity and stereoselectivity is a cornerstone of modern synthetic chemistry. In the context of this compound, the cis-relationship between the hydroxyl and bromo substituents on the cyclopentane ring imposes significant constraints on potential reaction pathways, leading to highly specific outcomes.

Influence of Steric and Electronic Factors on Reaction Outcome

The reactivity of this compound is fundamentally governed by the interplay of steric hindrance and electronic effects, particularly in intramolecular reactions. A key transformation for vicinal halohydrins is the base-promoted formation of epoxides. This reaction proceeds via an intramolecular Williamson ether synthesis, where the hydroxyl group, upon deprotonation to an alkoxide, acts as a nucleophile to displace the adjacent halide.

For this intramolecular SN2 reaction to occur, a specific geometry is required: the nucleophilic oxygen must attack the carbon bearing the leaving group from the backside. In the case of the diastereomer, trans-2-bromocyclopentanol (B54715), the anti-periplanar arrangement of the hydroxyl and bromo groups allows for this backside attack, leading to rapid epoxide formation.

However, in this compound, the cis configuration of the hydroxyl and bromo groups presents a significant steric barrier to this intramolecular backside attack. The cyclopentane ring's conformation prevents the alkoxide from achieving the necessary trajectory to displace the bromide ion. This steric hindrance dramatically reduces the rate of epoxide formation compared to its trans diastereomer.

Table 1: Relative Reactivity of 2-Bromocyclopentanol (B1604639) Isomers in Base-Promoted Epoxide Formation

IsomerRelative ConfigurationFeasibility of Backside AttackObserved Reactivity
(1R,2R)-2-BromocyclopentanoltransFavorableRapid
This compoundcisSterically HinderedVery Slow

This marked difference in reactivity underscores the dominance of steric factors in controlling the outcome of this intramolecular substitution reaction. While the electronic inductive effects of the bromine and oxygen atoms are present in both isomers, it is the steric impediment in the cis isomer that is the decisive factor.

Under forcing conditions where other reaction pathways might become accessible, the primary reaction of this compound with a strong base is more likely to proceed through intermolecular substitution or elimination pathways, if at all, rather than the sterically disfavored intramolecular epoxide formation.

Stereochemical Divergence and Convergence in Synthetic Routes

The distinct reactivity of the stereoisomers of 2-bromocyclopentanol can be strategically employed in stereodivergent and stereoconvergent syntheses.

Stereodivergent Synthesis: A stereodivergent synthesis is one in which a single starting material can be converted into two different stereoisomers of the product by changing the reaction conditions or reagents. While this compound itself is a specific stereoisomer, its use in conjunction with its diastereomers can lead to divergent outcomes. For instance, a mixture of cis- and trans-2-bromocyclopentanol, upon treatment with a base, would yield cyclopentene oxide predominantly from the trans isomer, while the cis isomer would remain largely unreacted or undergo slower, alternative reactions. This allows for a separation of reaction pathways based on the starting stereochemistry.

Stereoconvergent Synthesis: In a stereoconvergent synthesis, multiple stereoisomers of a starting material are converted into a single stereoisomer of the product. While less common for a reaction that is highly dependent on the initial stereochemistry, a hypothetical stereoconvergent route involving this compound could be envisioned if a reaction proceeds through an intermediate that erases the initial stereochemical information. For example, if a reaction were to proceed through a planar carbocation intermediate, subsequent nucleophilic attack could potentially lead to a single, thermodynamically favored product stereoisomer, regardless of the starting configuration. However, for most reactions of this compound, particularly those under basic or nucleophilic conditions, the stereochemical integrity of the starting material plays a defining role in the product's stereochemistry.

The predictable, albeit often-suppressed, reactivity of this compound makes it a valuable substrate for mechanistic studies and a potential building block in complex organic synthesis where precise control over stereochemistry is paramount. The stark contrast in its reactivity compared to its diastereomers serves as a powerful illustration of the fundamental principles that govern chemical transformations in three-dimensional space.

Applications in Advanced Organic Synthesis and Material Science Precursors

Chiral Building Block in Multistep Organic Synthesis

As a chiral building block, (1S,2R)-2-bromo-cyclopentanol offers a rigid cyclopentane (B165970) scaffold with defined stereochemistry. Such building blocks are crucial in multistep synthesis as they allow for the transfer of chirality into a target molecule, avoiding the need for chiral resolutions or asymmetric syntheses at later stages. The hydroxyl and bromine functionalities can be manipulated sequentially or in concert to construct more elaborate structures. For instance, the hydroxyl group can be protected, allowing for nucleophilic substitution at the carbon bearing the bromine. Conversely, the hydroxyl group can be activated to influence reactions at the adjacent carbon.

Role in Asymmetric Synthesis of Complex Molecules

The inherent chirality of this compound makes it a substrate for asymmetric synthesis, where the goal is to create a specific enantiomer or diastereomer of a complex molecule. The cyclopentane core is a common feature in many biologically active natural products and pharmaceuticals, including prostaglandins (B1171923) and carbocyclic nucleosides. uni-hamburg.de While specific syntheses starting directly from this compound are not prominently reported, chiral cyclopentenones and other functionalized cyclopentanes serve as key intermediates in the asymmetric synthesis of these target molecules. acs.org The transformation of this compound, for example through elimination to form a chiral cyclopentene (B43876) oxide, could provide entry into these synthetic pathways.

Intermediates for the Preparation of Fine Chemicals and Pharmaceutical Scaffolds

The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in various therapeutic agents. For example, carbocyclic nucleoside analogues, where the ribose oxygen is replaced by a methylene (B1212753) group, often exhibit significant antiviral activity and enhanced metabolic stability. uni-hamburg.de These compounds, such as Abacavir and Entecavir, rely on the stereocontrolled synthesis of a functionalized cyclopentane core. researchgate.net Chiral precursors like this compound can serve as starting points for the synthesis of key intermediates, such as chiral aminocyclopentanols, which are then elaborated to form the final active pharmaceutical ingredient. The conversion of the bromohydrin moiety to an epoxide, followed by ring-opening with a nucleophile (e.g., an amine or a protected nucleobase precursor), is a standard strategy for introducing necessary functionalities with stereochemical control.

Synthetic Utility in the Formation of Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are fundamental tools in modern asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. The development of novel chiral structures is an ongoing area of research. Chiral 1,2-disubstituted cyclopentanes can serve as the backbone for C₂-symmetric ligands or as the chiral scaffold for organocatalysts. The functional groups of this compound provide handles for the introduction of coordinating groups, such as phosphines or amines, to create new chiral ligands. For instance, substitution of the bromine and derivatization of the alcohol could lead to novel P,N-ligands or chiral diamines, which are effective in a range of metal-catalyzed asymmetric transformations. Similarly, this compound could be a precursor for chiral auxiliaries, which are temporarily incorporated into a molecule to direct a stereoselective reaction before being cleaved. nih.gov

Analytical and Spectroscopic Methodologies for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and relative stereochemistry of organic molecules. For (1S,2R)-2-Bromo-cyclopentanol, both ¹H and ¹³C NMR spectroscopy provide crucial information regarding the connectivity of atoms and the spatial relationship between substituents on the cyclopentane (B165970) ring.

In the ¹H NMR spectrum, the chemical shifts of the protons attached to the carbons bearing the hydroxyl and bromo groups (C1-H and C2-H) are of particular importance. The C1-H proton, being attached to a carbon bonded to an oxygen atom, will typically appear at a downfield chemical shift, generally in the range of 3.5-4.5 ppm. Similarly, the C2-H proton, attached to the carbon with the bromine atom, will also be deshielded and is expected to resonate in a similar downfield region.

The key to determining the cis relative stereochemistry, as indicated by the (1S,2R) designation, lies in the analysis of the coupling constants (J-values) between C1-H and C2-H. For a cis relationship in a cyclopentane ring, the dihedral angle between these two protons is typically around 0-30°, which, according to the Karplus relationship, corresponds to a relatively large coupling constant, expected to be in the range of 5-8 Hz. In contrast, a trans relationship would result in a dihedral angle closer to 120-150°, leading to a smaller coupling constant (typically 1-4 Hz).

Further structural confirmation can be obtained from ¹³C NMR spectroscopy. The carbon atoms attached to the electronegative oxygen and bromine atoms (C1 and C2) will exhibit characteristic downfield chemical shifts. The remaining methylene (B1212753) carbons of the cyclopentane ring will appear at upfield chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹H Multiplicity & Coupling Constant (J, Hz) Predicted ¹³C Chemical Shift (ppm)
C1-H 4.0 - 4.4 ddd, J ≈ 7, 7, 5 75 - 85
C2-H 3.8 - 4.2 ddd, J ≈ 7, 7, 4 55 - 65
C3, C5-H₂ 1.6 - 2.1 m 30 - 40

Note: The predicted data is based on typical values for similar structures and may vary depending on the solvent and other experimental conditions.

X-ray Diffraction Analysis for Absolute Stereochemistry Determination

While NMR spectroscopy is powerful for determining relative stereochemistry, X-ray diffraction analysis of a single crystal is the most definitive method for establishing the absolute configuration of a chiral molecule. To apply this technique to this compound, a suitable single crystal of the compound or a crystalline derivative must be prepared.

The presence of the bromine atom in the molecule is advantageous for X-ray crystallography due to its ability to cause anomalous dispersion of X-rays. This phenomenon allows for the unambiguous determination of the absolute stereochemistry by providing a reference point to distinguish between the two enantiomers. The analysis of the diffraction pattern allows for the calculation of the Flack parameter, which should be close to zero for the correct enantiomer.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is used to generate an electron density map of the molecule, from which the precise spatial arrangement of all atoms can be determined. The resulting crystal structure would confirm the (1S,2R) configuration by showing the cis relationship between the hydroxyl and bromo groups and their specific orientation in space.

Chemical Correlation Methods for Stereochemical Proof (e.g., Mosher's Acid Derivatization)

Chemical correlation methods provide an alternative means of determining the absolute configuration of a chiral alcohol. One of the most widely used techniques is the Mosher's acid method. This involves the esterification of the alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers.

The hydroxyl group of this compound is reacted with both (R)-MTPA chloride and (S)-MTPA chloride to produce the corresponding (R)-MTPA and (S)-MTPA esters. These diastereomeric esters will have distinct ¹H NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons near the newly formed chiral center, the absolute configuration of the original alcohol can be deduced.

According to the Mosher model, in the more stable conformation of the MTPA esters, the trifluoromethyl group and the phenyl group of the MTPA moiety will shield or deshield nearby protons of the alcohol. For an alcohol with the (S) configuration at the carbinol center, protons on one side of the molecule will have a positive Δδ value, while protons on the other side will have a negative Δδ value. The opposite is true for an alcohol with the (R) configuration. By assigning the proton signals in the ¹H NMR spectra of the two diastereomeric esters and calculating the Δδ values, the absolute configuration of the C1 carbinol center in this compound can be confirmed as S.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination

Chiral chromatography is essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample of this compound. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation.

Chiral High-Performance Liquid Chromatography (HPLC): For the analysis of this compound, a normal-phase chiral HPLC method would typically be employed. Common CSPs for separating chiral alcohols include those based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) coated or immobilized on a silica (B1680970) support. The choice of mobile phase, usually a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving optimal separation. The two enantiomers will exhibit different retention times, and by comparing the peak areas in the chromatogram, the enantiomeric excess of the sample can be accurately calculated.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for separating volatile enantiomers. This compound may be analyzed directly or after derivatization to increase its volatility. Cyclodextrin-based CSPs are commonly used for the chiral separation of cyclic alcohols. The carrier gas flow rate and the temperature program of the GC oven are optimized to achieve baseline separation of the enantiomers. The enantiomeric excess is determined by the relative integration of the two peaks in the resulting chromatogram.

Table 2: Representative Chiral Chromatography Conditions

Technique Chiral Stationary Phase (CSP) Mobile Phase / Carrier Gas Detection Expected Outcome
Chiral HPLC Polysaccharide-based (e.g., Chiralcel OD-H) Hexane/Isopropanol (e.g., 90:10 v/v) UV (e.g., 210 nm) Separation of (1S,2R) and (1R,2S) enantiomers with distinct retention times.

Emerging Research Frontiers and Future Perspectives

Development of Highly Enantioselective and Diastereoselective Synthetic Routes

The precise three-dimensional arrangement of atoms in (1S,2R)-2-bromo-cyclopentanol is critical for its application in stereospecific reactions. Consequently, a primary focus of research is the development of synthetic routes that yield this specific isomer with high purity.

The synthesis of 2-bromocyclopentanol (B1604639) derivatives generally involves the electrophilic addition of bromine and a hydroxyl group across the double bond of cyclopentene (B43876). This reaction typically proceeds via a bromonium ion intermediate, leading to an anti-addition of the bromine and hydroxyl groups. This inherent diastereoselectivity results in the trans configuration, which corresponds to the (1S,2R) and (1R,2S) enantiomers.

Achieving high enantioselectivity, that is, the preferential formation of the (1S,2R) isomer over its (1R,2S) mirror image, is a more significant challenge. Current research is exploring several promising strategies:

Chiral Catalysts: The use of chiral catalysts to control the stereochemical outcome of the bromohydrination of cyclopentene is a major area of investigation. These catalysts can create a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other.

Substrate Control: Another approach involves starting with a chiral precursor that directs the stereochemistry of subsequent reactions. This can be a highly effective method for achieving excellent stereocontrol.

Enzymatic Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes such as halohydrin dehalogenases are being explored for their ability to catalyze the stereoselective synthesis of bromohydrins. nih.gov

Below is a table summarizing various synthetic approaches to producing bromohydrins with a focus on stereoselectivity.

MethodReagentsStereoselectivityKey Features
Halohydrin Formation from AlkenesAlkene, Halogen (e.g., Br2), WaterAnti-addition (diastereoselective)Proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.comlibretexts.org
Asymmetric Epoxidation followed by Ring OpeningAlkene, Chiral Epoxidation Catalyst, Halide SourceHigh Enantioselectivity and DiastereoselectivityThe stereochemistry is set during the epoxidation step. nih.gov
Kinetic ResolutionRacemic Halohydrin, Chiral Catalyst or EnzymeHigh EnantioselectivityOne enantiomer is selectively reacted or transformed, leaving the other enriched.

Exploration of Novel Catalytic Systems for this compound Synthesis

The development of novel and efficient catalytic systems is paramount for the practical and large-scale synthesis of this compound. Research in this area is focused on improving yield, selectivity, and catalyst recyclability.

Recent advancements in catalysis for bromohydrin synthesis include:

Dual Catalysis Systems: Combining two different types of catalysts can enable new reaction pathways and improve selectivity. For instance, a combination of a photoredox catalyst and a chiral organocatalyst could be employed for the asymmetric bromohydrination of cyclopentene.

Phase-Transfer Catalysis: This technique can be used to facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase). Chiral phase-transfer catalysts have shown promise in asymmetric halogenation reactions. frontiersin.org

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with a high surface area and tunable porosity. They can be designed to incorporate catalytically active sites and a chiral environment, making them promising candidates for enantioselective catalysis.

Computational Chemistry Approaches to Predict Reactivity and Stereoselectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. researchgate.netfigshare.com In the context of this compound synthesis, computational methods are being used to:

Elucidate Reaction Mechanisms: DFT calculations can map out the entire reaction pathway, identifying transition states and intermediates. This provides a detailed understanding of how the reaction proceeds and what factors control the stereoselectivity.

Predict Stereochemical Outcomes: By calculating the energies of the different possible transition states leading to the (1S,2R) and (1R,2S) isomers, computational models can predict which enantiomer will be the major product. This can guide the design of new catalysts and reaction conditions to favor the desired isomer.

Analyze Catalyst-Substrate Interactions: Computational modeling can provide insights into how a chiral catalyst interacts with the starting materials to induce enantioselectivity. This knowledge is crucial for the rational design of more effective catalysts.

A summary of computational approaches in studying bromination reactions is presented below.

Computational MethodApplicationInsights Gained
Density Functional Theory (DFT)Mechanistic studies of bromination and halohydrin formation. researchgate.netfigshare.comUnderstanding of transition state structures and energies, prediction of stereoselectivity.
Molecular Dynamics (MD)Simulation of enzyme-catalyzed halogenation. nih.govInsights into substrate binding and the role of the enzyme's active site in controlling stereochemistry.

Sustainable and Green Chemistry Approaches for Production and Transformations

In line with the growing emphasis on environmentally friendly chemical processes, research is actively seeking sustainable and green methods for the production and use of this compound. The principles of green chemistry aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. wordpress.com

Key green chemistry strategies being explored include:

Use of Safer Brominating Agents: Traditional brominating agents like elemental bromine (Br2) are highly toxic and corrosive. wordpress.com Researchers are investigating the use of safer alternatives such as N-bromosuccinimide (NBS) and enzymatic halogenation. wordpress.com

Greener Solvents: Many organic reactions are carried out in volatile and often toxic organic solvents. The use of water, ionic liquids, or supercritical fluids as reaction media is being explored to reduce the environmental impact.

Biocatalysis: As mentioned earlier, enzymes offer a highly selective and environmentally benign route to chiral bromohydrins. nih.govunipd.it This approach avoids the need for heavy metal catalysts and often proceeds under mild reaction conditions.

Atom Economy: Synthetic routes are being designed to maximize the incorporation of all atoms from the starting materials into the final product, thereby minimizing waste.

The following table highlights some green chemistry approaches relevant to bromohydrin synthesis.

Green Chemistry PrincipleApplication in Bromohydrin SynthesisExample
Waste PreventionUsing catalytic methods over stoichiometric reagents.Employing a recyclable catalyst for the bromohydrination reaction.
Safer Solvents and AuxiliariesReplacing hazardous organic solvents with greener alternatives.Performing the reaction in water or a biodegradable solvent. researchgate.net
Use of Renewable FeedstocksStarting from bio-based materials.Developing synthetic routes to cyclopentene from renewable sources.
CatalysisUtilizing catalysts to improve efficiency and reduce energy consumption.Employing enzymes or other highly active catalysts to lower reaction temperatures and pressures. unipd.it

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1S,2R)-2-Bromo-cyclopentanol, and how does stereochemistry influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves bromination of cyclopentanol derivatives with careful control of stereochemistry. For example, bromohydrin formation via epoxide ring-opening or stereospecific bromination using N-bromosuccinimide (NBS) in a chiral environment can yield the desired enantiomer. Reaction conditions (temperature, solvent polarity, and catalyst choice) must be optimized to minimize racemization. Characterization via 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR is critical to confirm stereochemical integrity, with coupling constants (e.g., JH-HJ_{\text{H-H}}) and NOE correlations providing evidence for the (1S,2R) configuration .

Q. How can researchers verify the purity and enantiomeric excess of this compound?

  • Methodological Answer : Chiral HPLC or GC with a chiral stationary phase (e.g., β-cyclodextrin) is standard for assessing enantiomeric excess. Polarimetry can provide preliminary data, but advanced techniques like X-ray crystallography or 19F^{19}\text{F}-NMR (if fluorine-containing analogs are synthesized) offer definitive stereochemical confirmation. For purity, combine elemental analysis with LC-MS to detect trace impurities .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of this compound in ring-opening reactions?

  • Methodological Answer : The bromine atom’s steric and electronic effects dictate regioselectivity. In nucleophilic ring-opening reactions (e.g., with Grignard reagents), the (1S,2R) configuration leads to preferential attack at the less hindered carbon. Computational studies (DFT calculations) can model transition states to predict outcomes. Experimental validation via isotopic labeling (e.g., deuterium at C1 or C2) and kinetic isotope effects (KIE) can further elucidate pathways .

Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?

  • Methodological Answer : Contradictions may arise from varying solvent systems or trace impurities. Systematic studies under controlled conditions (pH, temperature, and ionic strength) are essential. Use 1H^{1}\text{H}-NMR to monitor degradation products in real time. For example, in acidic media, the bromine may act as a leaving group, forming cyclopentene oxide, while basic conditions could promote elimination. Cross-validate findings using high-resolution mass spectrometry (HRMS) and independent synthetic replicates .

Q. What role does this compound play in asymmetric catalysis or natural product synthesis?

  • Methodological Answer : The compound serves as a chiral building block for synthesizing cyclopentane-containing natural products (e.g., terpenoids or prostaglandin analogs). Its bromine atom can undergo Suzuki-Miyaura coupling or Stille reactions to introduce aryl/alkyl groups. In catalysis, it may act as a ligand precursor for transition-metal complexes, where stereochemistry dictates catalytic activity. Case studies include its use in synthesizing fluorinated analogs for antibiotic research, as seen in nucleocidin biosynthesis studies .

Data Analysis and Experimental Design

Q. How to design experiments to track the fate of this compound in metabolic or synthetic pathways?

  • Methodological Answer : Isotopic labeling (e.g., 13C^{13}\text{C} or 2H^{2}\text{H} at specific positions) combined with NMR or LC-MS allows tracking. For example, 19F^{19}\text{F}-NMR was used in nucleocidin studies to monitor fluorine incorporation. In synthetic pathways, quenching reactions at timed intervals and analyzing intermediates via tandem MS/MS provides kinetic data .

Q. What statistical approaches are recommended for analyzing reaction yield variations in stereospecific syntheses?

  • Methodological Answer : Multivariate analysis (e.g., ANOVA) can identify significant factors (catalyst loading, temperature). Design of Experiments (DoE) software (e.g., JMP or Minitab) optimizes reaction parameters. For reproducibility, report confidence intervals and use Grubbs’ test to exclude outliers. Cross-lab validation with blinded samples reduces bias .

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